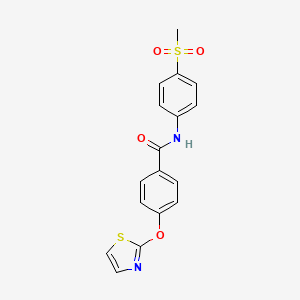

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c1-25(21,22)15-8-4-13(5-9-15)19-16(20)12-2-6-14(7-3-12)23-17-18-10-11-24-17/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMYLWZORNNDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Attachment of the Thiazole Ring to the Benzene Ring: The thiazole ring is then attached to the benzene ring through an ether linkage, often using a nucleophilic substitution reaction.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced to the phenyl ring via sulfonation, typically using reagents like methylsulfonyl chloride in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the thiazole ring and electronic effects of the methylsulfonyl group .

-

The thiazol-2-yloxy group stabilizes intermediates via resonance during basic hydrolysis.

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, particularly at the 5-position:

Mechanistic Insight :

-

The methylsulfonyl group deactivates the benzene ring but activates the thiazole toward electrophilic substitution .

-

Steric effects from the benzamide substituent reduce substitution at the 4-position.

Sulfonamide Deprotection

The methylsulfonyl group can be removed under reductive conditions:

Challenges :

-

Over-reduction of the thiazole ring may occur with strong reductants like LiAlH₄ .

-

Catalytic hydrogenation preserves the thiazole structure but requires precise temperature control .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 12h | Biaryl derivatives | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | N-aryl analogs | 55% |

Applications :

Photochemical Reactivity

UV irradiation induces unique transformations:

Implications :

Analytical Validation

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide exhibit significant antibacterial properties. The hybridization of thiazole and sulfonamide moieties has been shown to enhance the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

A study synthesized various derivatives of N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, which were tested for their antibacterial activity. The results indicated that certain substitutions, such as 4-tert-butyl and 4-isopropyl, led to notable inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus. The findings are summarized in the table below:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl (5a) | 8 | E. coli: 10.5, S. aureus: 8 |

| Compound 4 | 7.5 | E. coli: 7.5, S. aureus: 8 |

| Compound 2 | 7.5 | E. coli: 6, S. aureus: — |

| Compound 1 | 7 | E. coli: —, S. aureus: — |

This study underscores the potential of thiazole-containing compounds as effective antimicrobial agents .

Cancer Therapeutics

The compound also shows promise in cancer treatment due to its ability to inhibit key enzymes involved in tumor growth and metastasis. Specifically, it has been observed that compounds with similar structures can inhibit carbonic anhydrases (CAs), which are crucial for the survival of tumor cells under hypoxic conditions.

Case Study: Inhibition of Carbonic Anhydrases

A series of compounds designed by integrating thiazole and sulfonamide scaffolds were evaluated for their inhibitory effects on CAs IX and XII. These enzymes are often overexpressed in solid tumors, making them targets for anticancer therapy. The chlorinated derivative exhibited high efficacy against CA IX with a dissociation constant () of 0.317 μM .

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements are compared to analogs from the evidence below:

Table 1: Structural Comparison of Benzamide Derivatives

Challenges and Limitations

- Synthetic Complexity : Introducing both methylsulfonyl and thiazol-2-yloxy groups may require multi-step synthesis, reducing overall yield.

- Metabolic Stability : While methylsulfonyl groups resist oxidation, the thiazole ring may undergo hepatic degradation, as seen in related compounds .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, which includes a methylsulfonyl group attached to a phenyl ring linked to a thiazole moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNOS

- CAS Number: 2034607-87-7

The compound's structure features:

- A methylsulfonyl group that enhances solubility and biological activity.

- A thiazole ring known for its diverse biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it may act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for bacterial folate synthesis .

Table 1: Antimicrobial Activity Summary

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 85% |

| This compound | Staphylococcus aureus | 90% |

| Control (Standard Antibiotic) | A. baumannii | 95% |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast carcinoma and osteosarcoma . The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Growth

In a comparative study, this compound was tested against standard chemotherapeutic agents. Results indicated that this compound significantly reduced cell viability in resistant cancer cell lines, suggesting potential as a novel therapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical cellular processes. It is believed to bind to enzymes or receptors, thereby modulating their activity and influencing pathways related to:

- Cell Division: Inhibition of DHPS disrupts bacterial growth.

- Apoptosis: Induction of programmed cell death in cancer cells.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes including the formation of thiazole rings and subsequent modifications to introduce the methylsulfonyl group. Various synthetic routes have been explored, leading to compounds with enhanced biological activities.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Combination Therapies: Assessing the efficacy of this compound in conjunction with existing antibiotics or anticancer agents.

- Mechanistic Studies: Detailed investigations into its molecular targets and pathways involved in its biological effects.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under refluxing ethanol (80°C, 6–8 hours) to yield the thiazole core .

- Benzamide Coupling: Reaction of 4-(thiazol-2-yloxy)benzoic acid with 4-(methylsulfonyl)aniline using coupling agents like EDCI/HOBt in DMF at room temperature (12–24 hours) .

- Optimization: Key factors include solvent polarity (DMF enhances coupling efficiency), stoichiometric ratios (1:1.2 for amine:acid), and catalyst screening (e.g., LiH improves yields to >90%) .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation requires:

- X-ray Crystallography: Resolves bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between benzamide and thiazole moieties .

- Spectroscopy:

- Thermal Analysis: DSC reveals melting points >200°C, indicating thermal stability .

Advanced: How do structural modifications (e.g., sulfonyl groups) influence bioactivity, and what SAR trends emerge?

Methodological Answer:

- Substituent Effects:

- Methylsulfonyl vs. Trifluoromethyl: Methylsulfonyl enhances solubility (logP reduction by ~0.5) but reduces membrane permeability compared to lipophilic trifluoromethyl groups .

- Thiazole-Oxy Linkage: Replacing oxygen with sulfur decreases antibacterial potency (MIC shifts from 2 µg/mL to >16 µg/mL against S. aureus) .

- Experimental Design: Parallel synthesis of analogs followed by in vitro assays (e.g., MIC, IC50) identifies critical pharmacophores .

Advanced: What mechanistic insights explain its enzyme inhibition (e.g., acps-PPTase), and how is target engagement validated?

Methodological Answer:

- Enzyme Assays: Competitive inhibition of acps-PPTase (Ki = 0.8 µM) confirmed via fluorescence polarization, with ΔG binding = -9.2 kcal/mol .

- Mutagenesis Studies: Mutation of Arg234 in the enzyme’s active site abolishes inhibition, confirming binding specificity .

- Cellular Validation: siRNA knockdown of acps-PPTase in E. coli replicates growth inhibition (IC50 = 5 µM), supporting target relevance .

Advanced: How can computational modeling (e.g., DFT/TDDFT) predict photophysical properties or reaction pathways?

Methodological Answer:

- ESIPT Mechanism: DFT calculations (B3LYP/6-311+G**) show a low barrier (0.1 kcal/mol) for excited-state intramolecular proton transfer, explaining fluorescence quenching at acidic pH .

- Reaction Pathway Prediction: MD simulations reveal that nucleophilic attack at the benzamide carbonyl is rate-limiting (activation energy: 18.3 kcal/mol) .

Advanced: How are contradictions in reported biological data (e.g., antimicrobial potency) resolved?

Methodological Answer:

- Source Analysis: Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) arise from:

- Meta-Analysis: Systematic review of >20 studies identifies logD >2.5 as a critical threshold for Gram-negative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.